molecular formula C17H26N4O3 B6710612 methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate

methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate

Cat. No.: B6710612
M. Wt: 334.4 g/mol
InChI Key: LTQVTUMZVWAURC-UHFFFAOYSA-N
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Description

Methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate is a complex organic compound with a unique structure that combines a cyclohexyl group, a benzotriazole moiety, and a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate typically involves multiple steps

    Preparation of Benzotriazole Derivative: The benzotriazole moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Cyclohexyl Group: The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a suitable catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the intermediate compound with methanol in the presence of an acid catalyst to form the propanoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate can be compared with other similar compounds, such as:

    Methyl 3-cyclohexyl-2-(benzotriazole-5-carbonylamino)propanoate: Lacks the tetrahydro moiety, which may affect its reactivity and applications.

    Ethyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can influence its physical and chemical properties.

    Methyl 3-cyclohexyl-2-(benzotriazole-5-carbonylamino)butanoate:

Properties

IUPAC Name

methyl 3-cyclohexyl-2-(4,5,6,7-tetrahydro-2H-benzotriazole-5-carbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O3/c1-24-17(23)15(9-11-5-3-2-4-6-11)18-16(22)12-7-8-13-14(10-12)20-21-19-13/h11-12,15H,2-10H2,1H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQVTUMZVWAURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)NC(=O)C2CCC3=NNN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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